5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid
Description
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid is a benzoic acid derivative featuring two critical substituents:
- A 2-ethoxy group at the ortho position of the benzoic acid moiety.
- A (1,3-dioxoisoindolin-2-yl)methyl group at the para position.
The compound combines the acidity of the carboxylic acid group with the electron-withdrawing effects of the phthalimide-like isoindole dione system.
Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-2-24-15-8-7-11(9-14(15)18(22)23)10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9H,2,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIBWLCQMPQDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O4
- Molecular Weight : 324 g/mol
- CAS Number : 1872262-69-5
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired dioxoisoindole structure. The synthetic route often includes steps such as acylation and cyclization.
Antimicrobial Properties
Research indicates that compounds containing the isoindole structure exhibit significant antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown promising antifungal and antibacterial properties against various pathogens:
| Compound | Target Pathogen | Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 |
| Compound 4 | Pseudomonas aeruginosa | 625 |
| Compound 7 | Candida albicans | Significant activity |
These findings suggest that the presence of the dioxoisoindole moiety may enhance the biological activity of the compound against both bacterial and fungal strains .
Cytotoxicity Studies
In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cells. The results indicate varying levels of cytotoxicity, which are crucial for assessing potential therapeutic applications:
| Cell Line | Cytotoxicity Observed |
|---|---|
| MCF7 | Moderate |
| A549 | High |
| HeLa | Low |
| HEK293 | Minimal |
These results highlight the need for further exploration into structure-activity relationships to optimize efficacy .
Case Study 1: Antibacterial Efficacy
A study focusing on the antibacterial properties of various isoindole derivatives found that certain modifications to the dioxo structure significantly enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study employed a series of analogs to determine minimum inhibitory concentrations (MICs) and found that structural variations led to a marked increase in potency .
Case Study 2: Antifungal Activity
Another investigation assessed antifungal activity against Candida albicans. The study reported that compounds with specific substituents on the isoindole ring exhibited excellent antifungal properties, suggesting that further refinement of these compounds could lead to effective antifungal agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of isoindoline moieties has been linked to enhanced inhibitory activity against various cancer cell lines. For instance, derivatives of benzimidazole containing dioxoisoindoline structures demonstrated significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), which are critical targets in cancer therapy .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics allow for interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Isoindole Dione Moiety
The 1,3-dioxoisoindol-2-yl group undergoes nucleophilic ring-opening reactions. Key findings include:
Reaction with Hydrazine Hydrate
-
Mechanism : Hydrazine attacks the electrophilic carbonyl groups, cleaving the isoindole ring to form a free amine intermediate.
-
Product : 5-[(2-Aminoethyl)methyl]-2-ethoxybenzoic acid (confirmed by HPLC and NMR) .
| Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Hydrazine hydrate | 2-Propanol | 82°C | >95% | >99% |
Ether Cleavage of the Ethoxy Group
The ethoxy substituent at position 2 is susceptible to acid- or base-catalyzed hydrolysis:
Acidic Hydrolysis
-
Product : 2-Hydroxybenzoic acid derivative (salicylic acid analog).
Basic Hydrolysis
-
Conditions : NaOH (2M) in ethanol/water (1:1), reflux.
-
Limitation : Competing ester saponification may occur if the carboxylic acid is protected.
Carboxylic Acid Reactivity
The benzoic acid group participates in classical acid-derived reactions:
Esterification
Amide Formation
-
Application : Used to generate prodrugs or conjugates for targeted delivery.
Reductive Alkylation at the Methyl Bridge
The methylene group linking the isoindole and benzoic acid moieties can undergo functionalization:
Catalytic Hydrogenation
Photochemical Reactivity
The isoindole dione moiety exhibits unique behavior under UV light:
UV-Induced Degradation
Comparative Reaction Table
Stability Under Synthetic Conditions
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 2-ethoxy group distinguishes it from esters in (e.g., methyl or methoxy substituents). The ethoxy group likely enhances steric bulk and alters electronic properties compared to smaller substituents like methyl.
- Synthetic Yields : Analogs in show yields of 71–82%, suggesting efficient esterification protocols. The lower yield (33%) for the fluorophenyl analog in may reflect challenges in introducing fluorine or carbamoyl groups.
- Spectroscopic Trends : IR spectra consistently show C=O stretches near 1740 cm⁻¹ (isoindole dione) and aromatic C-H stretches near 3050 cm⁻¹. Methoxy groups exhibit distinct OCH₃ stretches (~2830 cm⁻¹) .
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid group likely improves aqueous solubility compared to ester analogs, which are more lipophilic. This property is critical for bioavailability in drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves condensation of phthalimide derivatives with substituted benzoic acid precursors. For example, refluxing with acetic acid and sodium acetate (as a base) facilitates the formation of the isoindole ring, followed by purification via recrystallization from a DMF/acetic acid mixture . Alternative routes may utilize hydrogen peroxide (H₂O₂) in ethanol to oxidize intermediates, as demonstrated in analogous benzaldehyde syntheses . Key intermediates like 2-[(1,3-dioxoisoindolin-2-yl)methyl]benzoyl chloride can act as acylating agents to introduce functional groups .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- 1H-NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of the isoindole ring) and δ 4.1–4.5 ppm (ethoxy and methylene groups) confirm substitution patterns .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z for C₁₈H₁₅NO₅: 325.1) and purity (>95%) .
- IR Spectroscopy : Stretching bands near 1700 cm⁻¹ (C=O of isoindole and carboxylic acid) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, storage in inert atmospheres (N₂ or Ar) at –20°C minimizes hydrolysis of the isoindole ring. Accelerated stability testing (40°C/75% relative humidity) over 4 weeks, followed by HPLC analysis, quantifies degradation products like free benzoic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to pinpoint rate-limiting steps (e.g., acylation of the benzoic acid moiety) .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water in esterification steps, reducing side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Comparative Assays : Test the compound alongside structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) to assess specificity toward targets like cyclooxygenase (COX) or proteases .
- Cellular Context : Evaluate activity in different cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to identify cell-type-dependent effects .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with putative targets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 or NF-κB using software like MOE or AutoDock, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the isoindole ring .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., solvation in 0.15 M NaCl) .
- QSAR Analysis : Correlate substituent variations (e.g., ethoxy vs. methoxy groups) with inhibition constants (Kᵢ) to guide structural optimization .
Q. What experimental designs address conflicting spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous signals in crowded regions (e.g., overlapping aromatic protons) .
- 2D NMR : Use HSQC and HMBC to resolve connectivity between the isoindole and benzoic acid moieties .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to confirm spatial arrangement of functional groups .
Q. How can the compound’s role as an acylating agent be exploited in prodrug design?
- Methodological Answer :
- Prodrug Synthesis : React the carboxylic acid group with hydroxylamine or amines to form pH-sensitive conjugates that release active drugs in acidic environments (e.g., tumor tissues) .
- In Vitro Activation : Test hydrolysis rates in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) to validate targeted release .
Methodological Tables
Table 1 : Key Stability Parameters
Table 2 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acetic Acid Reflux | 65–70 | >95 | Scalability | Long reaction time (5 h) |
| H₂O₂/EtOH Oxidation | 55–60 | 90 | Mild conditions | Low functional tolerance |
| Acylation (Cl-based) | 75–80 | >98 | High regioselectivity | Moisture-sensitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
